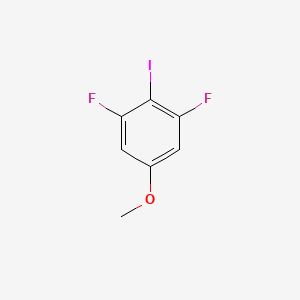

1,3-Difluoro-2-iodo-5-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Difluoro

Biologische Aktivität

1,3-Difluoro-2-iodo-5-methoxybenzene is an aromatic compound characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to a benzene ring. This unique arrangement of substituents contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The molecular formula of this compound is C8H6F2I O. The presence of halogens (fluorine and iodine) and a methoxy group can influence the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with enzymes and proteins. Its mechanism of action involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

- Cell Signaling Modulation : It influences various cell signaling pathways, including the MAPK pathway, which plays a role in cell growth and differentiation.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:

- Cell Line Studies : In tests involving human non-small cell lung cancer A549 cells, compounds similar to this compound exhibited significant inhibitory effects on cell proliferation .

Toxicity Studies

While exploring its therapeutic potential, it is essential to consider dosage effects:

- Dosage Effects : At low concentrations, this compound may demonstrate beneficial effects; however, higher doses have been associated with hepatotoxicity and nephrotoxicity in animal models. This highlights the importance of dosage optimization for safe therapeutic use.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. These studies provide insights into the potential applications and limitations of this compound:

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | 6l | A549 | 0.46 | Induced apoptosis via caspase pathways |

| Study 2 | 6k | A549 | 3.14 | Inhibited growth significantly |

| Study 3 | N/A | HepG2 | N/A | Indicated hepatotoxicity at high doses |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1,3-Difluoro-2-iodo-5-methoxybenzene plays a crucial role as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cells. For instance, compounds synthesized from this intermediate have shown selective cytotoxicity in various cancer cell lines, indicating potential as anticancer agents .

Organic Synthesis

The compound is widely used in organic synthesis due to its reactivity and functional group compatibility. It serves as a versatile building block for creating complex organic molecules.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Agrochemicals | Used in the synthesis of herbicides and pesticides |

| Fine Chemicals | Key intermediate for producing specialty chemicals |

| Fluorinated Compounds | Facilitates the creation of new fluorinated derivatives |

Material Science

In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its fluorinated properties enhance durability and chemical resistance.

Case Study: Coating Materials

Studies indicate that coatings developed using this compound exhibit improved resistance to solvents and UV degradation compared to traditional materials. These characteristics make it suitable for applications in electronics and automotive industries .

Analytical Chemistry

This compound is utilized as a standard in analytical chemistry, aiding in the calibration of instruments and validation of analytical procedures.

Table 2: Analytical Applications

| Application Area | Description |

|---|---|

| Calibration Standards | Used for instrument calibration |

| Method Validation | Ensures accuracy in quantitative analysis |

Fluorine Chemistry Research

This compound is significant in fluorine chemistry research. It is employed to explore new fluorinated compounds that offer advantages such as enhanced selectivity and stability.

Case Study: New Fluorinated Compounds

Research has focused on synthesizing novel fluorinated compounds from this intermediate, which have shown improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

1,3-difluoro-2-iodo-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEHWALQPZFYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.